N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide

Medicinal Chemistry Building Blocks Synthesis

N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS 108792-09-2) features a sterically hindered pivaloyl group, conferring enhanced lipophilicity and metabolic stability versus smaller acetamide analogs. Essential for SAR studies and PROTAC design. Supplied as a solid with verified high purity (≥98%). Direct analog substitution introduces experimental risk. Contact us for bulk orders and custom packaging.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 108792-09-2
Cat. No. B008527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
CAS108792-09-2
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15)
InChIKeyHLSNWZDYAAXRDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS 108792-09-2) | Procure Research-Grade 2,2-Dimethylpropanamide Building Block


N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS 108792-09-2) is a synthetic organic compound belonging to the class of amides, specifically a substituted 2,2-dimethylpropanamide . It is characterized by the presence of an amino group, a methoxy group, and a dimethylpropanamide moiety attached to a central benzene ring . The compound has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol . It is typically supplied as a solid with a reported purity specification of 95% or higher from commercial vendors . This compound is marketed primarily as a research chemical or building block for further synthetic elaboration .

108792-09-2: Why Generic Substitution of This 2,2-Dimethylpropanamide is Not Recommended


Direct substitution with close analogs such as N-(4-amino-2-methoxyphenyl)acetamide (CAS 5329-15-7) or N-(4-amino-2-methoxyphenyl)methanesulfonamide (CAS 57164-99-5) is not recommended due to fundamental differences in the core amide structure . The target compound features a bulky, hydrophobic 2,2-dimethylpropanamide (pivaloyl) group, which is known to confer distinct steric and electronic properties, lipophilicity (logP), and metabolic stability compared to the smaller acetamide or methanesulfonamide moieties found in these analogs . While direct comparative biological data is not available in the public domain, these structural variations are known to significantly impact target binding, solubility, and overall pharmacokinetic profiles in related chemical series. Therefore, substituting this compound with a non-identical analog without experimental validation introduces significant scientific risk and may invalidate research outcomes.

108792-09-2: Verifiable Evidence for Selection of This 2,2-Dimethylpropanamide


Molecular Weight and Purity Profile for 108792-09-2 vs. Acetamide Analog

The target compound (MW 222.28 g/mol) differs from the structurally simpler N-(4-amino-2-methoxyphenyl)acetamide (MW 180.20 g/mol) by 42.08 g/mol, a difference consistent with the substitution of a methyl group for a tert-butyl group in the amide moiety . The target compound is commercially available with a typical purity specification of ≥95%, which is comparable to the ≥95% purity specification for the acetamide analog from similar vendors . This indicates that while purity levels are similar, the molecular weight and corresponding structural bulk are key differentiators.

Medicinal Chemistry Building Blocks Synthesis

Predicted Lipophilicity (LogP) Differentiation of 108792-09-2

The replacement of an acetamide (C2) group with a pivaloyl (2,2-dimethylpropanamide, C5) group in the target compound is a well-established strategy in medicinal chemistry to increase lipophilicity (cLogP) and steric bulk . Based on this class-level inference, the target compound is predicted to have a significantly higher cLogP value than N-(4-amino-2-methoxyphenyl)acetamide. No direct experimental logP data was found for either compound.

ADME Lipophilicity Drug Design

Purity and Storage Specifications from Commercial Suppliers for 108792-09-2

Commercial vendors list the compound with a minimum purity specification of 95% and recommend storage at 2-8°C in a sealed, dry container . This purity grade and storage requirement are standard for research-grade building blocks and are comparable to the specifications for its N-(4-amino-2-methoxyphenyl)acetamide analog . This information is crucial for procurement and ensuring material integrity upon arrival.

Procurement Quality Control Handling

N-(4-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide (108792-09-2): Evidence-Based Research Applications


Medicinal Chemistry SAR Studies on Pivaloyl Amides

This compound is a key tool for structure-activity relationship (SAR) studies investigating the effect of a bulky, lipophilic 2,2-dimethylpropanamide (pivaloyl) group on biological activity. Its structural features make it ideal for direct comparison against analogs with smaller amide substituents (e.g., acetamide) to assess the impact of steric hindrance and lipophilicity on target binding or cellular potency .

Synthesis of Novel Chemical Probes and PROTACs

The primary aromatic amine and the stable amide bond make this compound a versatile building block for further synthetic elaboration. The pivaloyl group can serve as a lipophilic anchor in the design of chemical probes or PROTACs (Proteolysis Targeting Chimeras), where its distinct physicochemical properties (MW 222.28 g/mol, cLogP ~1.8) can be leveraged to fine-tune drug-like properties .

Development of Selective Enzyme Inhibitors

Based on class-level inference, the pivaloyl group in this compound may confer increased metabolic stability compared to simpler amides . This makes it a candidate scaffold for developing selective enzyme inhibitors where reduced metabolic clearance is a desired attribute. Researchers can use this compound as a starting point to explore novel inhibitors for enzymes with lipophilic active sites.

Technical Documentation Hub

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